Clocortolone Caproate

Description

Contextualization within Corticosteroid Medicinal Chemistry and Pharmacology

Clocortolone (B1669192) caproate is a synthetic compound belonging to the corticosteroid class of steroid hormones. biosynth.com In the field of medicinal chemistry, corticosteroids are a pivotal group of molecules, recognized for their potent anti-inflammatory, immunosuppressive, and antiproliferative activities. vulcanchem.com They are structurally derived from a tetracyclic core, and their biological effects are mediated through binding to specific intracellular receptors. google.com

The pharmacological action of clocortolone caproate is consistent with that of other glucocorticoids. Its primary mechanism involves binding to the glucocorticoid receptor. vulcanchem.comdrugbank.com This interaction initiates a cascade of genomic effects, leading to the regulation of gene transcription. A key outcome of this process is the induction of phospholipase A2 inhibitory proteins, known collectively as lipocortins. drugbank.com These proteins play a crucial role in controlling the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid. drugbank.com The inhibition of phospholipase A2 is a central element of the compound's anti-inflammatory effect. vulcanchem.com Some research also suggests that the compound may inhibit the formation of inflammatory prostaglandins by inhibiting the cyclooxygenase (COX) enzyme. biosynth.com The collective actions of topical corticosteroids include anti-inflammatory, antipruritic, and vasoconstrictive effects. drugs.com

Table 1: Key Pharmacological Actions of this compound

| Action | Mechanism | Target Molecule/Pathway |

|---|---|---|

| Anti-inflammatory | Binds to glucocorticoid receptors, leading to the induction of inhibitory proteins. vulcanchem.comdrugbank.com | Glucocorticoid Receptor, Phospholipase A2, Cyclooxygenase (COX) biosynth.comvulcanchem.comdrugbank.com |

| Antiproliferative | Regulation of proinflammatory cytokine expression following receptor binding. vulcanchem.comncats.io | Glucocorticoid Receptor vulcanchem.comncats.io |

| Immunosuppressive | Regulation of proinflammatory cytokine expression. vulcanchem.comncats.io | Glucocorticoid Receptor vulcanchem.comncats.io |

| Vasoconstrictive | A shared characteristic of topical corticosteroids. drugs.com | Not fully elucidated drugs.com |

Historical Development and Derivatization within the Corticosteroid Class

This compound is a synthetic corticosteroid derivative, meaning it is not naturally occurring but is synthesized through chemical modification of a parent steroid structure. vulcanchem.com It is specifically the caproate (or hexanoate) ester of the parent compound, clocortolone. cymitquimica.com The synthesis involves the esterification of clocortolone with caproic acid. This derivatization is a common strategy in medicinal chemistry to alter the physicochemical properties of a drug.

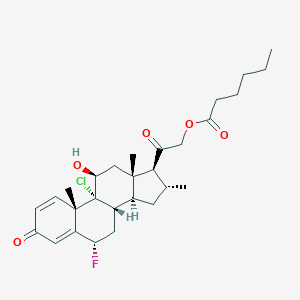

The molecular structure of clocortolone itself is notable within the corticosteroid class due to its unique halogenation pattern, featuring a chlorine atom at the C-9 position and a fluorine atom at the C-6 position. wikipedia.orgebi.ac.uk Further molecular modifications include a beta-hydroxylation at C-11 and methylation at C-16. wikipedia.org The addition of the caproate ester to form this compound is a significant modification. This esterification enhances the compound's lipophilicity, a property that is studied for its influence on skin penetration and duration of action compared to non-esterified corticosteroids. vulcanchem.com

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₃₈ClFO₅ | nih.gov |

| Molecular Weight | 509.0 g/mol | vulcanchem.comnih.gov |

| Physical State | White to off-white solid | cymitquimica.com |

| CAS Number | 4891-71-8 | nih.gov |

| Water Solubility | 0.00103 mg/mL (Predicted) | drugbank.com |

Current Research Landscape and Fundamental Inquiry Areas Pertaining to this compound

The academic interest in this compound extends across several scientific disciplines. In chemistry, it serves as a model compound for research into the reactivity and structural analysis of complex corticosteroids and their derivatives. Its unique halogenation and esterification provide a basis for structure-activity relationship studies.

In biological research, investigations focus on its effects on cellular processes and inflammatory pathways. Studies explore how its specific structural characteristics translate into biological activity at the molecular level, particularly its interaction with the glucocorticoid receptor and subsequent downstream signaling. vulcanchem.comdrugbank.com The compound is also utilized in the development and study of topical formulations for inflammatory skin conditions. biosynth.com Research in this area examines how formulation characteristics can influence the compound's performance. nih.govmedkoo.com It has been included as a reference compound in systematic reviews and clinical trial analyses focused on corticosteroid-responsive dermatoses. nih.govnih.gov

Table 3: Nomenclature and Identifiers for this compound

| Type | Identifier | Reference |

|---|---|---|

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | nih.gov |

| Synonyms | Clocortolone Hexanoate | vulcanchem.comdrugbank.com |

| DrugBank ID | DB14653 | nih.gov |

| PubChem CID | 107603 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTRTBFDFNRBQO-ANHDKODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964141 | |

| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4891-71-8 | |

| Record name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4891-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone caproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone caproate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCORTOLONE CAPROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization

Established and Novel Synthetic Pathways for Clocortolone (B1669192) Caproate

The primary method for synthesizing clocortolone caproate is through the esterification of its precursor, clocortolone, with caproic acid. This reaction typically requires a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the ester bond. To prevent the hydrolysis of the newly formed ester, the reaction is conducted under anhydrous (water-free) conditions. In an industrial setting, this process involves reacting clocortolone with caproic acid in the presence of a catalyst, followed by purification of the resulting mixture using techniques like recrystallization or chromatography.

Precursor Compounds and Intermediates

The synthesis of this compound relies on several key precursor compounds and intermediates.

Clocortolone : This is the direct precursor to this compound. It can be synthesized from 9-Chloro-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione by reacting it with trimethylsilyl (B98337) iodide in acetonitrile (B52724). google.com This process removes the hydroxyl group at the C17 position. googleapis.com Clocortolone itself is a corticosteroid used in the form of its esters. pharmaffiliates.comdrugbank.com

Clocortolone Pivalate (B1233124) : This is another ester of clocortolone, formed by reacting clocortolone with pivaloyl chloride in the presence of N,N-Dimethylaminopyridine and methylene (B1212753) chloride. google.comgoogleapis.com It is a synthetic glucocorticoid corticosteroid and acts as a prodrug of clocortolone. wikipedia.org Structural modifications, such as esterification at the C21 position with a pivalate group, enhance its lipophilicity, which improves its absorption through the skin. researchgate.net

Clocortolone Acetate (B1210297) : While less commonly detailed in the synthesis of the caproate ester, clocortolone acetate is another related derivative.

The following table provides a summary of these key compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Clocortolone | C22H28ClFO4 | 410.92 | Direct precursor to this compound |

| Clocortolone Pivalate | C27H36ClFO5 | 495.02 | Intermediate, enhances lipophilicity |

| Clocortolone Acetate | Not specified | Not specified | Related derivative |

| Caproic Acid | C6H12O2 | 116.16 | Reactant for esterification |

Reaction Mechanisms and Optimization Strategies in Esterification

The esterification of clocortolone to form this compound is a type of reaction known as Fischer esterification. masterorganicchemistry.com In this reaction, a carboxylic acid (caproic acid) reacts with an alcohol (the hydroxyl group on clocortolone) in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. This is followed by a series of proton transfers and the elimination of a water molecule to form the ester. masterorganicchemistry.com

To optimize this reaction for industrial production, several factors are crucial:

Catalyst Selection : The choice of a suitable catalyst can significantly increase the reaction rate and yield.

Anhydrous Conditions : The removal of water is essential to drive the equilibrium towards the formation of the ester and prevent its hydrolysis.

Purification : Techniques such as recrystallization and chromatography are employed to purify the final product and remove any unreacted starting materials or byproducts.

Enantioselective Synthesis and Stereochemical Control

The biological activity of steroids like this compound is highly dependent on their three-dimensional structure, or stereochemistry. numberanalytics.comnumberanalytics.com Therefore, controlling the stereochemistry during synthesis is critical. This is achieved through enantioselective synthesis, which involves methods that favor the formation of one specific enantiomer (a non-superimposable mirror image) over the other.

Key strategies for stereochemical control in steroid synthesis include:

Use of Chiral Auxiliaries : These are chiral molecules that are temporarily attached to the steroid precursor to direct the reaction towards the desired stereochemical outcome. numberanalytics.com

Chiral Catalysts : These catalysts create a chiral environment that influences the stereochemistry of the reaction.

Biogenetic-type Cyclization : This approach mimics the natural biosynthesis of steroids, using open-chain molecules with specific double bonds that cyclize into the desired multi-ring structure with the correct stereochemistry. britannica.com

The complex structure of steroids, with multiple chiral centers, presents a significant challenge in synthesis. numberanalytics.com For instance, cholesterol has eight chiral centers, resulting in 256 possible optical isomers. libretexts.org

Characterization of Synthetic Products and Related Impurities

After synthesis, it is essential to characterize the final product to confirm its identity, purity, and structure. Various analytical techniques are used for this purpose. The molecular formula of this compound is C28H38ClFO5, and its molecular weight is approximately 509.0 g/mol . nih.gov

Common impurities that may be present in the final product include unreacted starting materials, byproducts of the synthesis, and residual solvents. google.com Identifying and quantifying these impurities is crucial to ensure the quality and safety of the pharmaceutical product. Companies specializing in pharmaceutical reference standards often provide certified samples of this compound and its known impurities for analytical testing.

The following table summarizes the key identification and analytical details for this compound.

| Property | Value |

| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate |

| CAS Number | 4891-71-8 |

| Molecular Formula | C28H38ClFO5 |

| Molecular Weight | 509.0 g/mol |

| Physical State | White to off-white solid |

Molecular and Cellular Mechanisms of Action

Glucocorticoid Receptor Binding Dynamics and Conformational Changes

The anti-inflammatory activity of Clocortolone (B1669192) Caproate is initiated by its interaction with specific intracellular glucocorticoid receptors. nih.gov This binding event is a critical determinant of its potency and subsequent downstream effects.

As a lipophilic molecule, Clocortolone Caproate readily penetrates the cell membrane to bind with high affinity to glucocorticoid receptors (GR) residing in the cytoplasm. These receptors are part of a multiprotein complex that includes heat shock proteins. nih.gov Upon binding, the receptor undergoes a conformational change, leading to the dissociation of the associated proteins. nih.gov This activated ligand-receptor complex then translocates into the nucleus. nih.gov

Once inside the nucleus, the this compound-GR complex directly interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. nih.gov This interaction can either enhance or suppress gene transcription. nih.govnih.gov By binding to GREs, the complex can upregulate the expression of anti-inflammatory proteins. nih.gov Conversely, it can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors. nih.gov

Ligand-Receptor Complex Formation and Intracellular Translocation

Regulation of Inflammatory and Immunomodulatory Pathways

The therapeutic efficacy of this compound stems from its ability to modulate a wide array of inflammatory and immunomodulatory pathways. This regulation occurs through both genomic and non-genomic mechanisms, ultimately leading to a reduction in the inflammatory response.

A key anti-inflammatory action of this compound is the suppression of pro-inflammatory cytokine production. vulcanchem.com The ligand-GR complex can inhibit the transcription of genes encoding for various interleukins (IL), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). epo.org This is achieved by either directly inhibiting the transcription factors responsible for their production or by inducing the expression of inhibitory proteins. epo.org

This compound effectively curtails the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.com This is accomplished through the induction of lipocortins, which are proteins that inhibit the activity of phospholipase A2. drugbank.com By blocking phospholipase A2, the release of arachidonic acid from cell membranes is prevented, thereby halting the downstream production of prostaglandins and leukotrienes. drugbank.com

The influx and activation of inflammatory cells at a site of inflammation are critical components of the inflammatory cascade. nih.gov this compound modulates this process by reducing the recruitment and activity of various immune cells, including macrophages, neutrophils, and T-lymphocytes. drhazhan.com It can decrease the expression of adhesion molecules on both endothelial cells and leukocytes, thereby hindering the migration of these cells to the inflamed tissue. nih.gov Furthermore, it can suppress the activation and function of these cells, further dampening the inflammatory response. drhazhan.com

| Feature | Description |

| Receptor Binding | Binds to intracellular glucocorticoid receptors. |

| Translocation | Ligand-receptor complex moves to the nucleus. |

| Gene Modulation | Interacts with Glucocorticoid Response Elements (GREs) to alter gene expression. |

| Cytokine Inhibition | Suppresses the production of pro-inflammatory cytokines like interleukins and TNF-α. epo.org |

| Enzyme Inhibition | Inhibits phospholipase A2, reducing prostaglandin (B15479496) and leukotriene synthesis. drugbank.com |

| Cellular Modulation | Reduces the recruitment and activity of inflammatory cells such as macrophages and neutrophils. nih.govdrhazhan.com |

Inhibition of Phospholipase A2 and Downstream Lipid Mediator Synthesis (e.g., Prostaglandins, Leukotrienes)

Comparative Mechanistic Investigations with Other Corticosteroids

The therapeutic action of corticosteroids is rooted in their interaction with intracellular glucocorticoid receptors (GR). nih.gov Upon binding, the steroid-receptor complex translocates to the cell nucleus, where it modulates the transcription of specific genes. This process ultimately leads to the synthesis of anti-inflammatory proteins, such as lipocortins, and the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes. drugbank.com While this fundamental mechanism is common to all corticosteroids, significant differences in clinical potency and efficacy arise from variations in their molecular structure. These structural differences influence key mechanistic parameters, including receptor binding affinity, lipophilicity, and skin penetration. vulcanchem.comnih.gov

Comparative investigations often utilize standardized methods to quantify and rank the potency of different corticosteroids. A primary laboratory method is the determination of relative binding affinity (RBA) for the glucocorticoid receptor. nih.gov Another crucial method is the vasoconstrictor assay, a pharmacodynamic test that measures the skin-blanching effect of a topical corticosteroid, which correlates with its anti-inflammatory potency. nih.govbiopharmaservices.comsci-hub.se These assays allow for a systematic comparison of corticosteroids and their classification into different potency groups.

Studies comparing various steroids have shown a correlation between lipophilicity and receptor binding affinity, particularly for series of steroid esters. nih.gov For example, elongating the ester chain from acetate (B1210297) to valerate (B167501) can increase both binding affinity and lipophilicity. nih.gov However, this relationship is complex, as other structural modifications also play a crucial role.

This compound is classified as a mid-potency corticosteroid. vulcanchem.com This places it in a therapeutic category with a balance of significant anti-inflammatory effect and a more favorable profile compared to high-potency agents. nih.govvulcanchem.com Its potency is comparable to other mid-potency corticosteroids, though direct, side-by-side RBA data with all agents is not always available in published literature. The table below presents the relative binding affinities for several common corticosteroids, providing a framework for understanding the spectrum of receptor interaction.

| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) (=100) |

|---|---|

| Mometasone Furoate | 2181 |

| Fluticasone Propionate | 1778 |

| Betamethasone Valerate | 500 |

| Triamcinolone Acetonide | 184 |

| Dexamethasone | 100 |

| Budesonide | 85 |

| Hydrocortisone | 10 |

Data synthesized from studies assessing steroid competition with dexamethasone for glucocorticoid receptor binding. Specific RBA for this compound is not detailed in these comparative studies, but its classification as a mid-potency agent suggests an RBA that is moderate within this spectrum.

The vasoconstrictor assay provides a clinical measure of potency, integrating skin penetration, receptor activity, and clearance from the application site. nih.gov This assay is instrumental in the classification system that ranges from class 1 (most potent) to class 7 (least potent). nih.gov Clocortolone pivalate (B1233124) 0.1% cream, a related ester, is established as a class 4 (mid-potency) agent. nih.gov This classification is consistent with the known effects of this compound.

The following table categorizes various topical corticosteroids based on their potency, primarily determined by vasoconstrictor assays.

| Potency Class | Corticosteroid Examples |

|---|---|

| Very High Potency (Class 1) | Clobetasol Propionate, Betamethasone Dipropionate (Augmented) |

| High Potency (Class 2/3) | Fluticasone Propionate, Mometasone Furoate, Betamethasone Dipropionate |

| Medium Potency (Class 4/5) | Clocortolone Pivalate/Caproate , Triamcinolone Acetonide, Hydrocortisone Valerate |

| Low Potency (Class 6/7) | Desonide, Hydrocortisone |

This table provides a general classification. The specific vehicle (e.g., ointment, cream) can alter the potency of the final formulation. globalrph.com

Structure Activity Relationships Sar

Elucidation of Molecular Determinants for Receptor Affinity and Selectivity

Clocortolone (B1669192) Caproate's interaction with the glucocorticoid receptor (GR) is the cornerstone of its mechanism of action. vulcanchem.com This binding event initiates a cascade of genomic effects, leading to the suppression of inflammation. nih.govdrugbank.com The affinity and selectivity of this binding are not accidental; they are the result of precise molecular features optimized through chemical synthesis.

Influence of Halogenation (e.g., 6-fluoro, 9-chloro) on Biological Activity

The introduction of halogen atoms into the corticosteroid skeleton is a well-established strategy for enhancing potency. researchgate.net The position and nature of the halogen are critical factors. researchgate.net In Clocortolone Caproate, two key halogen substitutions are present: a fluorine atom at the 6α position and a chlorine atom at the 9α position.

9α-Chloro Group : Halogenation at the C-9 position of the steroid's B-ring is known to maximally augment glucocorticoid potency. hmpgloballearningnetwork.comacs.org This is largely due to the high electronegativity of the halogen atom, which alters the electronic environment of the steroid nucleus. This electronic influence is thought to increase the intrinsic activity of the molecule once bound to the receptor and may also enhance the binding affinity for the glucocorticoid receptor itself. The substitution of a chloro group at this position, as seen in Clocortolone, is a powerful modification for increasing anti-inflammatory effects. nih.gov

6α-Fluoro Group : The addition of a fluorine atom at the C-6 position further potentiates the anti-inflammatory activity, albeit to a lesser extent than C-9 substitution. hmpgloballearningnetwork.com This 6α-fluoro group can also help to minimize the mineralocorticoid side effects that are sometimes enhanced by 9α-halogenation alone. The combination of both 6α-fluoro and 9α-chloro groups creates a dihalogenated structure with a significantly enhanced anti-inflammatory profile compared to non-halogenated parent compounds.

| Structural Modification | Position | Effect on Biological Activity | Primary Rationale |

|---|---|---|---|

| Chlorination | C-9α | Strongly enhances glucocorticoid potency. hmpgloballearningnetwork.comnih.gov | Increases receptor binding affinity and intrinsic activity through electronic effects. |

| Fluorination | C-6α | Potentiates anti-inflammatory activity and can reduce unwanted mineralocorticoid effects. hmpgloballearningnetwork.com | Further modifies the electronic and steric properties of the steroid nucleus. |

Role of the Ester Moiety (e.g., Caproate) on Potency and Pharmacological Profile

Esterification of the hydroxyl group at the C-21 position is another key strategy for modifying a corticosteroid's properties. hmpgloballearningnetwork.com In this compound, the C-21 hydroxyl group is esterified with caproic acid (also known as hexanoic acid) to form a caproate ester. vulcanchem.comdrugbank.com This structural change significantly impacts the drug's pharmacological profile.

The primary function of the caproate ester is to increase the lipophilicity (fat-solubility) of the molecule. vulcanchem.comnih.gov This enhanced lipophilicity has several important consequences for a topically applied corticosteroid:

Enhanced Skin Penetration : The highly lipophilic nature of this compound allows it to more readily penetrate the stratum corneum, the outermost layer of the skin which acts as the primary barrier. vulcanchem.comnih.gov This leads to higher concentrations of the active drug within the epidermis and dermis where the inflammatory processes are occurring. nih.gov

Prolonged Duration of Action : Once absorbed into the skin, the lipophilic ester can form a reservoir of the drug within the epidermis. The active clocortolone is then gradually released as enzymes in the skin hydrolyze the ester bond. vulcanchem.com This depot effect results in a prolonged duration of action, allowing for less frequent application.

The choice of the ester group is critical; longer carbon chains generally lead to greater lipophilicity. The six-carbon caproate moiety provides a balance of enhanced penetration and a favorable release profile. vulcanchem.com

Significance of Stereochemistry and Conformational Freedom

The biological activity of corticosteroids is highly dependent on their three-dimensional shape. The steroid nucleus is a rigid, complex structure with multiple chiral centers, and its specific stereochemistry is essential for a precise fit into the ligand-binding pocket of the glucocorticoid receptor. mdpi.com

This compound has a defined absolute configuration at its nine stereocenters. vulcanchem.com Key stereochemical features include:

Ring Junctures : The fusion of the four rings (A, B, C, and D) creates a specific, relatively flat but three-dimensional structure.

Substituent Orientation : The orientation of substituents as either projecting below the plane of the ring system (α-configuration) or above it (β-configuration) is crucial. hmpgloballearningnetwork.com For example, the 6α-fluoro and 9α-chloro groups project on the same side of the steroid plane, while the 11β-hydroxyl group projects on the opposite side. This precise spatial arrangement is recognized by the glucocorticoid receptor. nih.gov

The molecule's conformational freedom is limited by the rigid ring system, ensuring that it maintains the correct shape to interact effectively with the receptor's binding site. Any deviation from this specific stereochemistry would likely lead to a dramatic loss of biological activity. mdpi.com

| Position | Substituent/Feature | Stereochemistry | Significance |

|---|---|---|---|

| C-6 | Fluoro group | α (alpha) | Crucial for potentiating anti-inflammatory activity. hmpgloballearningnetwork.com |

| C-9 | Chloro group | α (alpha) | Essential for high glucocorticoid potency. hmpgloballearningnetwork.com |

| C-11 | Hydroxyl group | β (beta) | Required for glucocorticoid activity. hmpgloballearningnetwork.com |

| C-16 | Methyl group | α (alpha) | Helps to eliminate mineralocorticoid activity. researchgate.net |

Computational Approaches and Quantitative Structure-Activity Relationships (QSAR)

Modern drug design often employs computational methods to understand and predict the activity of molecules. epo.org QSAR and molecular modeling are powerful tools for refining existing drugs and designing novel analogs with improved properties. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking simulations would model its interaction within the ligand-binding pocket of the glucocorticoid receptor. These simulations can:

Visualize Binding : Provide a 3D representation of how the steroid fits into the receptor, highlighting key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Explain SAR : Help to rationalize the observed structure-activity relationships. For instance, simulations could show how the 9α-chloro group interacts with a specific region of the receptor to enhance binding affinity or how the C-21 caproate ester positions itself within a hydrophobic pocket. nih.gov

Guide Design : Identify "hot spots" in the binding pocket where modifications to the clocortolone structure could lead to even better affinity or selectivity.

Molecular dynamics simulations can further refine this by modeling the movement of the drug-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding.

Predictive Modeling for Novel this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. epo.org A QSAR model for this compound analogs would be developed by:

Creating a Dataset : Synthesizing or computationally generating a series of molecules with systematic variations to the this compound structure (e.g., different halogens at C-9, different esters at C-21).

Calculating Descriptors : For each analog, a set of numerical values, or "descriptors," are calculated that represent its physicochemical properties (e.g., lipophilicity (logP), electronic properties, molecular weight, shape). nih.govgoogleapis.com

Building a Model : A mathematical equation is generated that links the descriptors to the experimentally measured (or predicted) biological activity. nih.gov

Once a statistically valid QSAR model is built, it can be used to predict the anti-inflammatory potency of new, not-yet-synthesized analogs of this compound. This predictive power allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources in the drug discovery process.

Analytical Methodologies and Quality Control

Development and Validation of Chromatographic Methods for Clocortolone (B1669192) Caproate Analysis

Chromatographic techniques are the cornerstone of clocortolone caproate analysis, offering high-resolution separation of the active pharmaceutical ingredient (API) from related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted method for the routine analysis and quality control of this compound. oup.com The development and validation of HPLC methods are critical for ensuring reliable and accurate results. These methods are typically validated for parameters such as linearity, specificity, precision, accuracy, and robustness to guarantee their suitability for their intended purpose. nih.gov

Method development often involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength. A common approach for corticosteroids like this compound is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, and may be delivered in an isocratic or gradient elution mode. oup.comnih.gov UV detection is typically performed at a wavelength where the corticosteroid exhibits maximum absorbance, often around 240 nm. oup.com

For instance, a study on the analysis of corticosteroids in cosmetic products utilized an HPLC-UV method with a gradient system of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This method allowed for the separation of 39 different compounds. oup.com The validation of such methods ensures that they can accurately quantify this compound and distinguish it from other components in a sample matrix. nih.gov

Table 1: Typical Parameters for HPLC-UV Analysis of Corticosteroids

| Parameter | Typical Value/Condition | Source |

| Column | RP-18 | nih.gov |

| Mobile Phase | Methanol-water or Acetonitrile-water mixtures | oup.comnih.gov |

| Detection | UV at ~240 nm | oup.com |

| Flow Rate | 1.0 mL/min | oup.com |

| Temperature | Often between 30 and 45°C | oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Specificity

For more demanding analytical challenges, such as the identification of unknown impurities or the analysis of complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to HPLC-UV. google.comnih.gov This technique couples the separation power of liquid chromatography with the mass-analyzing capability of a mass spectrometer.

In LC-MS/MS, after the components are separated by the LC system, they are ionized and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly specific detection. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by isolating a specific parent ion and then fragmenting it to produce characteristic daughter ions, which are then detected. This process, known as multiple reaction monitoring (MRM), is extremely selective and allows for the confident identification and quantification of target analytes even at very low concentrations. google.com

LC-MS/MS has been instrumental in the structural elucidation of impurities in corticosteroid preparations. For example, it was used to identify and characterize three previously unknown impurities in clocortolone pivalate (B1233124). nih.gov The technique is also valuable in skin transport studies to determine the penetration of the drug into different layers of the skin. google.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantification. These techniques provide detailed information about the molecular arrangement and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. nih.govnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR are the most common types of NMR experiments used. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon skeleton of the molecule. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms within the molecule, leading to a complete structural assignment. NMR is a key technique used in the characterization of reference standards and for identifying the structure of unknown impurities. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups, such as the carbonyl (C=O) groups of the ketone and ester, the hydroxyl (-OH) group, and the carbon-halogen (C-Cl, C-F) bonds. google.com This information serves as a molecular fingerprint and can be used for identification purposes by comparing the spectrum of a sample to that of a known reference standard. uspnf.com

Impurity Profiling and Reference Standard Development

The identification and control of impurities are critical aspects of pharmaceutical quality control. Impurity profiling involves the detection, identification, and quantification of any unwanted chemical substances present in the API or final drug product. pharmaffiliates.com These impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.

The development of a comprehensive impurity profile for this compound requires the use of highly sensitive and selective analytical methods, primarily HPLC and LC-MS/MS. nih.gov Once an impurity is detected, its structure must be elucidated, often using a combination of MS and NMR spectroscopy. nih.gov

The establishment of qualified reference standards for both the active ingredient and its known impurities is fundamental for accurate quantification in analytical testing. weblivelink.com These reference standards are highly purified materials with well-characterized properties. Organizations like the United States Pharmacopeia (USP) provide official reference standards for many pharmaceutical compounds, including clocortolone. tusnovics.pl The availability of these standards is essential for method validation and for ensuring the consistency and quality of the drug product. pharmaffiliates.com The synthesis and characterization of potential impurities are also crucial for developing robust analytical methods and for understanding the degradation pathways of the drug. synzeal.com

Identification of Related Substances and Degradation Products

The quality control of this compound requires the identification and quantification of process-related impurities and degradation products to ensure its purity and stability. Related substances can originate from the manufacturing process, such as starting materials, intermediates, or by-products. Degradation products may form during storage or upon exposure to light, heat, or humidity.

Key related substances to this compound include its parent compound, Clocortolone, and other ester derivatives like Clocortolone Pivalate. vulcanchem.compharmaffiliates.com The caproate ester itself can be considered an impurity if another ester, such as the pivalate, is the intended final product. pharmaffiliates.com The synthesis of this compound involves the esterification of Clocortolone with caproic acid, meaning unreacted starting materials or by-products from this reaction could be present as impurities.

Degradation of this compound can occur through several chemical pathways common to corticosteroids and esters. Hydrolysis of the caproate ester bond is a primary degradation pathway, which would yield the active moiety, Clocortolone. vulcanchem.com This process can be accelerated by changes in pH and the presence of moisture. Additionally, the hydroxyl groups on the steroid structure can be susceptible to oxidation, leading to the formation of ketone or carboxylic acid derivatives. Stability-indicating high-performance liquid chromatography (HPLC) methods are typically developed to separate the active ingredient from any potential degradation products that may form under stress conditions like heat, light, acid, and base hydrolysis. google.com

While specific degradation products for this compound are not extensively detailed in publicly available literature, analysis of similar corticosteroids provides insight. For instance, studies on other corticosteroids reveal that hydrolysis is a significant degradation pathway. googleapis.com Therefore, analytical methods must be capable of detecting and quantifying these potential impurities to ensure the product meets quality specifications.

Table 1: Potential Related Substances and Degradation Products of this compound

| Compound Name | Type | Potential Origin |

| Clocortolone | Related Substance / Degradant | Starting material for synthesis; product of hydrolysis. vulcanchem.compharmaffiliates.com |

| Clocortolone Pivalate | Related Substance | A different ester form of the parent drug. vulcanchem.com |

| Caproic Acid | Related Substance | Starting material for synthesis. |

| Oxidation Products | Degradant | Oxidation of hydroxyl groups on the steroid nucleus. |

Establishment of Pharmacopeial and Non-Pharmacopeial Standards

The establishment of standards is critical for ensuring the consistent quality, strength, and purity of active pharmaceutical ingredients (APIs) like this compound. These standards can be defined by pharmacopeias or established as in-house (non-pharmacopeial) specifications by manufacturers.

A review of the United States Pharmacopeia (USP) indicates the existence of a reference standard for Clocortolone Pivalate, another ester of Clocortolone. pharmacopeia.cndrugfuture.comwordpress.com However, a specific monograph for this compound is not listed, suggesting it may not have an official pharmacopeial standard in the USP.

In the absence of a dedicated pharmacopeial monograph, non-pharmacopeial or in-house standards become the primary means of quality control. Pharmaceutical ingredient suppliers and drug product manufacturers develop these standards to control the quality of the API. pharmaffiliates.compharmaffiliates.com These in-house standards define the analytical procedures and acceptance criteria for identity, purity, and other critical quality attributes of this compound.

Reference standards for this compound are available from specialized suppliers. pharmaffiliates.comsynzeal.com These standards are highly purified compounds used for analytical purposes, such as identifying the compound and quantifying it in a sample. They are essential for method validation and routine quality control testing. synzeal.comaxios-research.com These non-pharmacopeial reference standards are characterized to confirm their structure and purity and can be made traceable to official pharmacopeial standards where applicable, for example, by using a qualified standard of the parent compound, Clocortolone. axios-research.com Suppliers like Pharmaffiliates categorize this compound as a pharmaceutical standard and an "In House Impurity," highlighting its role in the quality control of related corticosteroids. pharmaffiliates.compharmaffiliates.com

Table 2: Comparison of Standard Types for Clocortolone Esters

| Standard Type | This compound | Clocortolone Pivalate |

| Pharmacopeial (USP) | No specific monograph found. | Official USP Reference Standard exists. pharmacopeia.cndrugfuture.com |

| Non-Pharmacopeial | Quality is controlled via in-house specifications and the use of non-pharmacopeial reference standards. pharmaffiliates.comaxios-research.com | Also subject to in-house standards for aspects not covered by the pharmacopeia. |

Applications in Pharmaceutical Research and Development

This compound serves several important functions within pharmaceutical research and development, primarily related to analytical chemistry and formulation science.

In analytical R&D, this compound is utilized as a reference standard. axios-research.com Its applications include:

Analytical Method Development and Validation: It is used to develop and validate new analytical methods, such as HPLC, for the quantification of corticosteroids in pharmaceutical formulations. axios-research.com This involves assessing method specificity, linearity, accuracy, and precision.

Quality Control (QC): As a qualified reference material, it is used in QC laboratories to test raw materials and finished products, ensuring they meet their quality specifications. synzeal.comaxios-research.com

Impurity Identification: It can be used as a reference marker to identify and quantify related substances in other corticosteroid products. pharmaffiliates.com

In formulation development, this compound is used in the creation of topical dermatological products. Research in this area focuses on optimizing the delivery of the drug into the skin. Different ester forms of a corticosteroid, like the caproate and pivalate esters, can have different physicochemical properties such as lipophilicity and stability, which in turn affect skin penetration and therapeutic efficacy. vulcanchem.com Researchers may use this compound in studies to develop and test various formulations (e.g., creams, ointments) to achieve desired release profiles and stability. rawmaterialworld.com

Furthermore, this compound is employed as a model compound in broader scientific research to investigate the reactivity, cellular effects, and inflammatory pathways associated with corticosteroids. vulcanchem.com This research contributes to a deeper understanding of corticosteroid pharmacology.

Table 3: Research and Development Applications of this compound

| Application Area | Specific Use | Reference |

| Analytical Chemistry | Development and validation of analytical methods. | axios-research.com |

| Quality control testing of APIs and drug products. | synzeal.comaxios-research.com | |

| Reference standard for impurity profiling. | pharmaffiliates.com | |

| Formulation Development | Development of topical formulations (creams, ointments). | rawmaterialworld.com |

| Studying the influence of the ester group on drug delivery. | vulcanchem.com | |

| Pharmacological Research | Model compound for studying corticosteroid reactivity and mechanisms. | vulcanchem.com |

| Investigation of effects on cellular inflammation pathways. |

Formulation Science and Advanced Drug Delivery Systems Preclinical Focus

Excipient Compatibility and Stability in Different Formulation Vehicles

The stability and compatibility of clocortolone (B1669192) caproate with various excipients are fundamental to developing a robust topical formulation. Excipients, which form the vehicle, can significantly influence the drug's physical and chemical stability, as well as its release and permeation characteristics.

Drug-excipient compatibility studies are crucial to identify potential interactions that could compromise the quality and shelf-life of the product. These studies typically involve mixing the API with individual excipients and storing them under accelerated conditions (e.g., elevated temperature and humidity) to detect any degradation. While specific stability data for clocortolone caproate in various vehicles is not extensively published, general principles for topical corticosteroids apply. Common excipients in topical formulations include:

Solvents: Propylene (B89431) glycol and various alcohols are often used to dissolve the drug. Their impact on the solubility and stability of this compound would need to be assessed.

Emollients and Occlusive Agents: White petrolatum and mineral oil are common in ointments. They can enhance skin hydration and drug penetration.

Stiffening Agents: Cetyl alcohol and stearyl alcohol are used to provide consistency to creams and ointments.

Surfactants: Polysorbates and sorbitan (B8754009) esters are used as emulsifying agents in creams. The choice of surfactant can affect emulsion stability and drug partitioning.

Gelling Agents: Carbomers and cellulose (B213188) derivatives are used in gel formulations. The pH and ionic strength of the formulation can affect the viscosity and stability of these gels.

Preservatives: Parabens or phenoxyethanol (B1677644) are included to prevent microbial growth in water-containing formulations like creams and gels.

The stability of this compound would be evaluated using high-performance liquid chromatography (HPLC) to quantify the parent drug and detect any degradation products.

Illustrative Table of Excipient Compatibility Screening for a Topical Corticosteroid Note: This table is for illustrative purposes, as specific data for this compound was not found in the public domain.

| Excipient | Ratio (Drug:Excipient) | Condition | Observation | Assay (%) | Conclusion |

|---|---|---|---|---|---|

| White Petrolatum | 1:20 | 60°C / 75% RH, 4 weeks | No change in color or appearance | 99.5 | Compatible |

| Propylene Glycol | 1:10 | 60°C / 75% RH, 4 weeks | Slight yellowing | 97.2 | Potential interaction, further investigation needed |

| Cetyl Alcohol | 1:20 | 60°C / 75% RH, 4 weeks | No change | 99.8 | Compatible |

| Polysorbate 80 | 1:5 | 60°C / 75% RH, 4 weeks | No change | 98.9 | Compatible |

Design and Development of Novel Formulation Approaches

Novel formulation strategies aim to enhance the therapeutic efficacy of this compound by controlling its release, improving its solubility, and targeting its delivery.

Polymeric Matrices and Controlled Release Systems (e.g., dual retard techniques)

Controlled release systems using polymeric matrices can prolong the local action of this compound, potentially reducing the frequency of application and systemic absorption. googleapis.com These systems work by embedding the drug within a polymer, from which it is released by diffusion or erosion of the matrix. digimsolution.com

For highly soluble drugs, hydrophilic matrices alone may not sufficiently control the release, leading to a burst effect. googleapis.com To overcome this, a "dual retard technique" can be employed. googleapis.com This involves creating micro-matrix particles of the drug with a hydrophobic release-controlling agent, which are then coated with another release-controlling agent. googleapis.com This creates a double barrier to control drug diffusion effectively. googleapis.com While this technique is described for oral dosage forms, the principle could be adapted for topical delivery systems.

Polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are biodegradable and have been used to create micro- and nanoparticle-based delivery systems for various drugs. digimsolution.com These could potentially be formulated into a cream or gel for topical application of this compound.

Gel Formulations: Rheological Properties and Viscosity Modulation

Gel formulations are a popular choice for topical corticosteroids due to their favorable aesthetic properties and ease of application. The rheological properties of a gel, such as viscosity and viscoelasticity, are critical for its performance. lubrizol.com

Carbomers are commonly used gelling agents that form hydrogels when neutralized. lubrizol.com The viscosity of a carbomer gel is highly dependent on pH, with maximum viscosity typically achieved between pH 6.0 and 7.0. lubrizol.com The rheological behavior of these gels is often pseudoplastic (shear-thinning), meaning their viscosity decreases under shear stress (e.g., during rubbing onto the skin), which allows for easy spreading. lubrizol.com

The choice of solvent system can also modulate the viscosity. For instance, the inclusion of co-solvents like propylene glycol and glycerin can alter the solvent-polymer interactions and thus the final viscosity of the gel. lubrizol.com

Illustrative Table of Rheological Properties of a Model Carbomer Gel Note: This table is for illustrative purposes, as specific data for a this compound gel was not found.

| Parameter | Value |

|---|---|

| Viscosity at low shear (e.g., 1 s⁻¹) | 45,000 cP |

| Viscosity at high shear (e.g., 100 s⁻¹) | 5,000 cP |

| Yield Stress | 50 Pa |

| pH | 6.5 |

Emulsion and Microemulsion Systems for Enhanced Solubilization

This compound is a lipophilic molecule, and its solubility in aqueous vehicles can be limited. drugbank.com Emulsion and microemulsion systems are effective for formulating such drugs. nih.govgoogle.com.na

Emulsions are dispersions of two immiscible liquids (e.g., oil and water), stabilized by an emulsifying agent. Creams are a common example of a semisolid emulsion. The drug can be dissolved in the internal phase, and its release is governed by partitioning from the internal to the external phase and then to the skin.

In vitro Release Kinetics and Permeation Studies

In vitro studies are essential for evaluating the performance of a topical formulation before it proceeds to clinical testing. These studies assess the release of the drug from the vehicle and its ability to permeate through a model membrane.

The release of a drug from a topical formulation is influenced by the drug's solubility in the vehicle and the vehicle's composition. dokumen.pub A skin blanching assay, which measures the vasoconstrictor effect of corticosteroids, can be used as an in vivo method to assess bioavailability, which is correlated to drug release and permeation. dokumen.pub

Membrane Permeability Assays and Diffusion Studies

In vitro permeation studies are commonly conducted using diffusion cells, such as Franz diffusion cells. google.com These cells hold a piece of a model membrane (e.g., animal skin or synthetic membranes) between a donor and a receptor chamber. google.com The formulation is applied to the donor side, and the amount of drug that permeates through the membrane into the receptor fluid is measured over time. google.com

Studies on other corticosteroids have shown that the choice of diffusion cell type (e.g., static vs. flow-through) can impact the results, especially for drugs that may be unstable in the receptor fluid. nih.gov For instance, in a study with clascoterone, a flow-through cell minimized drug degradation compared to a static cell. nih.gov

The permeation of this compound would be expected to be influenced by its lipophilicity and the properties of the formulation vehicle. nih.gov A well-designed vehicle can enhance partitioning into the stratum corneum and subsequent diffusion into the deeper layers of the skin. nih.gov A study on enhancing skin permeability for other compounds has utilized clocortolone as one of the agents to pre-treat the skin, suggesting its own significant interaction with the skin barrier. google.com

Illustrative Table of In Vitro Skin Permeation Data for a Model Corticosteroid Cream Note: This table is for illustrative purposes, as specific data for this compound was not found.

| Time (hours) | Cumulative Amount Permeated (µg/cm²) |

|---|---|

| 2 | 0.5 |

| 4 | 1.2 |

| 8 | 2.8 |

| 12 | 4.5 |

| 24 | 8.9 |

Evaluation of Release Profiles from Different Formulations (Preclinical Focus)

The release of a topical drug from its vehicle is a critical prerequisite for its therapeutic effect, as only the released drug is available for percutaneous absorption. In preclinical research, in vitro release testing (IVRT) is a fundamental tool used to assess and compare the performance of different semisolid formulations. nih.govnih.gov The primary method for this evaluation is the Franz diffusion cell system, which measures the diffusion of the active pharmaceutical ingredient (API) from a donor chamber (containing the formulation) through a synthetic membrane into a receptor chamber. nih.govgoogle.com

The rate and extent of drug release are significantly influenced by the physicochemical properties of the drug, the composition of the vehicle, and the interactions between the drug and the vehicle. mdpi.com For corticosteroids like this compound, which are lipophilic, the choice of formulation base—such as an ointment, cream, or gel—plays a pivotal role in its release profile. sci-hub.se The thermodynamic activity of the drug in the vehicle is a key driving force for its release; a higher degree of saturation in the vehicle can lead to a higher rate of release. mdpi.com

While specific preclinical studies detailing the comparative release profiles of this compound from various semisolid formulations are not extensively available in publicly accessible literature, the principles of formulation science allow for predictive analysis. The general understanding is that the vehicle composition dictates the partitioning of the drug between the formulation and the skin's surface. mdpi.comnih.gov

For instance, research on other topical corticosteroids has demonstrated that different formulation vehicles significantly affect drug permeation. In some cases, a cream formulation may exhibit a greater degree of permeation compared to a solution, while for other drugs, a solution may show greater permeation than a cream. mdpi.com Ointment bases, being highly occlusive, can enhance skin hydration and may alter the release and subsequent penetration of the active ingredient. sci-hub.se

The following tables represent hypothetical data based on established principles of in vitro release testing for topical corticosteroids to illustrate how the release of this compound might be evaluated from different formulations.

Table 1: Cumulative Release of this compound from Different Semisolid Formulations over 8 Hours

| Time (Hours) | Ointment (% Release) | Cream (% Release) | Gel (% Release) |

| 1 | 5.2 | 8.5 | 12.1 |

| 2 | 9.8 | 15.3 | 22.5 |

| 4 | 18.5 | 28.1 | 40.7 |

| 6 | 25.4 | 39.2 | 55.9 |

| 8 | 31.0 | 48.5 | 68.3 |

This table is a hypothetical representation of expected release trends. Gels, being typically water-based, often exhibit faster release for suspended lipophilic drugs compared to occlusive ointments or biphasic creams.

Table 2: Key Release Kinetic Parameters for this compound Formulations

| Formulation Type | Release Rate (µg/cm²/h) | Lag Time (minutes) | Correlation Coefficient (R²) |

| Ointment | 3.9 | 25 | 0.985 |

| Cream | 6.1 | 15 | 0.991 |

| Gel | 8.5 | 8 | 0.996 |

This table illustrates hypothetical kinetic parameters derived from release data. The release rate (flux) is a critical measure of formulation performance. The lag time indicates the initial period before a steady-state release is achieved. The correlation coefficient (R²) indicates how well the data fits a particular release model (e.g., Higuchi, zero-order).

These evaluations are crucial in the preclinical phase to select the most promising formulation for further development. By comparing release profiles, formulators can optimize the vehicle to ensure consistent and effective delivery of this compound to the target site. nih.gov

Stability and Degradation Kinetics

Identification of Degradation Pathways and Mechanisms

The degradation of corticosteroids often involves the dihydroxyacetone side chain and any ester groups present in the molecule. scirp.org For Clocortolone (B1669192) Caproate, the primary degradation pathways are anticipated to be hydrolysis and oxidation, with photodegradation also being a potential concern. General degradation mechanisms reported for corticosteroids include β-elimination and Bayer-Villiger oxidation. scirp.org

Hydrolytic and Oxidative Degradation Products

Hydrolytic and oxidative processes are key factors in the degradation of corticosteroids. mdpi.com While specific studies detailing the degradation products of Clocortolone Caproate are not prevalent in publicly available literature, the likely products can be inferred from the compound's structure and the known behavior of similar corticosteroids.

Hydrolytic Degradation : The most probable hydrolytic pathway involves the cleavage of the C21-caproate ester bond. This reaction would release the active parent corticosteroid, Clocortolone, and Caproic Acid. This hydrolysis can be catalyzed by acidic or basic conditions within a formulation.

Oxidative Degradation : The corticosteroid structure is susceptible to oxidation, particularly at the C-17 side chain. scirp.org Oxidation can lead to the formation of various degradation products, which may include corresponding carboxylic acid impurities. scirp.org

Table 1: Potential Degradation Products of this compound

| Degradation Pathway | Potential Products | Chemical Name |

|---|---|---|

| Hydrolysis | Clocortolone | 9-Chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione |

| Hydrolysis | Caproic Acid | Hexanoic acid |

Photodegradation Studies

Exposure to light, particularly UV radiation, can induce photochemical degradation in many pharmaceutical compounds. nih.gov Photostability testing is a crucial part of stability studies, typically performed according to International Council for Harmonisation (ICH) guidelines. scribd.com Such studies involve exposing the drug substance and product to controlled light sources to assess changes in physical properties and the formation of photodegradants. nih.gov While a patent document lists photodegradation as a relevant process, specific experimental studies on the photodegradation of this compound are not detailed in the reviewed literature. google.com

Kinetic Modeling of Degradation Processes

Kinetic modeling of degradation data allows for the prediction of a drug's shelf-life and the determination of appropriate storage conditions. These studies measure the rate of degradation under various conditions (e.g., temperature, pH) and fit the data to mathematical models, such as zero-order, first-order, or second-order kinetics. This information is vital for developing stable pharmaceutical formulations. google.com Specific kinetic models for the degradation of this compound have not been described in the available research.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is essential to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time and to detect and quantify any degradation products formed. chromatographyonline.com For corticosteroids, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. researchgate.netchromatographyonline.com

The development of such a method for this compound would involve:

Forced Degradation Studies : The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. rsc.org

Chromatographic Separation : An HPLC method is then developed to achieve adequate separation between the intact drug and all generated degradation products, as well as any process impurities or formulation excipients. chromatographyonline.comoup.com

Method Validation : The method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose. researchgate.net

While a specific validated method for this compound is not published, a typical method would likely employ a reversed-phase column and gradient elution.

Table 2: Typical Parameters for a Stability-Indicating HPLC Method for Corticosteroids

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or C8 |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or acidified water and an organic solvent (e.g., acetonitrile (B52724) or methanol). oup.com |

| Detection | UV spectrophotometry, typically in the range of 240-254 nm. researchgate.netoup.com |

| Flow Rate | 0.8 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Strategies for Enhancing Chemical Stability within Formulations

Several strategies can be employed during formulation development to minimize the degradation of this compound and ensure product stability.

pH Optimization : For aqueous or semi-solid formulations, maintaining the pH at a level where the ester is most stable is critical. This is often achieved by using appropriate buffer systems. mdpi.com

Control of Excipients : The compatibility of the drug with all excipients in the formulation must be thoroughly evaluated, as some excipients can promote degradation. scirp.org

Use of Antioxidants : To prevent oxidative degradation, antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be included in the formulation.

Advanced Delivery Systems : Encapsulation of the drug in systems like liposomes or solid lipid nanoparticles can offer protection from hydrolytic and photolytic degradation, potentially improving stability. nih.govnih.gov

Packaging : Using protective packaging, such as impermeable containers and light-resistant materials, is a fundamental strategy to protect the product from environmental factors.

Interactions with Biological Systems Non Clinical Focus

Enzymatic Metabolism and Biotransformation Pathways

The biotransformation of clocortolone (B1669192) caproate, a synthetic corticosteroid, is a critical process that dictates its activity and elimination from the body. Like other corticosteroids, it is anticipated to undergo hepatic processing. vulcanchem.com The primary metabolic pathway for clocortolone caproate involves enzymatic hydrolysis of the caproate ester. vulcanchem.com This process is essential for converting the prodrug into its active form. googleapis.com

While specific studies on this compound are not extensively detailed in the provided results, the metabolism of corticosteroids is generally mediated by cytochrome P450 (CYP) enzymes. vulcanchem.com The metabolism of other corticosteroids and similar compounds involves several CYP isoenzymes. For instance, CYP3A4 and CYP2C19 are known to be significantly involved in the metabolism of various drugs. nih.govresearchgate.net Specifically, CYP3A4 and CYP2C9 have been identified as major enzymes in the metabolism of ethinylestradiol. nih.gov Given the structural similarities among corticosteroids, it is plausible that these enzymes, particularly CYP3A4, which metabolizes approximately 60% of clinically prescribed medications, play a role in the biotransformation of this compound. researchgate.net The metabolism of clocortolone acetate (B1210297), a related compound, can be affected by substances that induce or inhibit these enzymes. drugbank.com For example, its metabolism can be increased when combined with drugs that are inducers of CYP enzymes. drugbank.com

It is important to note that some drugs can inhibit CYP enzymes. For example, cannabidiol (B1668261) (CBD) has been shown to inhibit CYP2C19, CYP2D6, and CYP2C9. researchgate.net Such interactions can lead to increased plasma concentrations of drugs metabolized by these enzymes.

The primary metabolic process for this compound is the hydrolysis of its caproate ester group to release the active corticosteroid moiety, clocortolone. vulcanchem.com Further metabolism of the steroid backbone likely occurs, leading to the formation of various inactive metabolites that are then excreted. While specific metabolites of this compound are not detailed in the search results, the general metabolic pathway for corticosteroids involves processes like oxidation of hydroxyl groups to form ketones or carboxylic acids, and reduction of carbonyl groups to form alcohols. For instance, the major metabolite of ethinylestradiol, a different steroid, is 2-hydroxy-EE, formed through the action of CYP enzymes. nih.gov It is plausible that clocortolone undergoes similar oxidative transformations.

Role of Cytochrome P450 Isoenzymes (e.g., CYP2C9, CYP2C19, CYP3A4) in this compound Metabolism

Preclinical in vitro Model Systems for Mechanistic Research

Preclinical in vitro models are crucial for understanding the mechanisms of action of pharmaceutical compounds like this compound. These models allow for detailed investigation in a controlled environment, providing insights that can guide further research. nih.gov Advanced cellular models, including 3D cultures and organ-on-a-chip technology, are increasingly being used to mimic the in vivo environment more accurately. nih.gov

The therapeutic effect of this compound is initiated by its uptake into target cells. As a lipophilic compound, its caproate ester modification enhances skin penetration. vulcanchem.com Once inside the cell, corticosteroids like clocortolone bind to glucocorticoid receptors. vulcanchem.comdrugbank.com This drug-receptor complex then translocates to the nucleus, where it modulates the expression of various genes, leading to its anti-inflammatory effects. drugbank.com

The mechanisms of cellular uptake can be complex and involve various pathways, including endocytosis and direct translocation across the cell membrane. nih.govnih.gov The efficiency of cytosolic delivery is a key factor determining the biological activity of a compound. nih.gov

Molecular Level Investigation of Drug-Drug Interactions (Non-clinical)

Understanding potential drug-drug interactions at a molecular level is a critical aspect of preclinical research. These interactions can significantly alter the efficacy and safety of a drug.

Clocortolone acetate, a related corticosteroid, has been shown to interact with various co-administered drugs by affecting their metabolism. drugbank.com It can increase the metabolism of several compounds, including abemaciclib, acalabrutinib, and albendazole, which are substrates of CYP enzymes. drugbank.com Conversely, the serum concentration of clocortolone acetate can be increased when co-administered with inhibitors of CYP enzymes, such as certain steroids like chlormadinone (B195047) acetate and dienogest. drugbank.com

These interactions highlight the importance of the cytochrome P450 system in drug metabolism. When a drug like clocortolone acetate induces CYP enzymes, it can accelerate the breakdown of other drugs that are metabolized by the same enzymes, potentially reducing their therapeutic effect. drugbank.com Conversely, if a co-administered drug inhibits these enzymes, it can lead to higher than expected levels of the corticosteroid, increasing the risk of systemic effects.

Effects on Enzyme Induction and Inhibition

The interaction of this compound with biological systems involves significant effects on enzyme activity, primarily through induction and inhibition. As a member of the corticosteroid class, its mechanisms are characteristic of glucocorticoids, influencing enzymes involved in both the inflammatory cascade and metabolic pathways.

Corticosteroids are understood to exert their anti-inflammatory effects by inducing the synthesis of phospholipase A2 inhibitory proteins, which are collectively known as lipocortins. drugbank.com It is postulated that these proteins regulate the production of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid. drugbank.combiosynth.com Arachidonic acid is released from membrane phospholipids (B1166683) by the enzyme phospholipase A2. drugbank.comvulcanchem.com Therefore, a primary mechanism of action for this compound is the induction of lipocortins, which then inhibit phospholipase A2 activity. This inhibition is a key step in reducing the biosynthesis of inflammatory mediators. vulcanchem.compatsnap.com

Beyond the inflammatory pathway, corticosteroids also interact with metabolic enzymes, particularly the cytochrome P450 (CYP) system in the liver. Studies on various corticosteroids have demonstrated their capacity to induce certain CYP isozymes. For instance, corticosteroids such as dexamethasone (B1670325) and prednisone (B1679067) have been shown to be inducers of CYP3A4. nih.gov Other research indicates that corticosteroids can also induce CYP2D6. uw.edu This induction of metabolic enzymes can increase the metabolism of other co-administered drugs. drugbank.com

Conversely, corticosteroids can also act as competitive inhibitors of certain enzymes. nih.gov Research on human liver microsomes has shown that several corticosteroids competitively inhibit cyclosporin (B1163) A oxidase, an activity predominantly catalyzed by CYP3A enzymes. nih.gov This dual capability of inducing some enzymes while inhibiting others highlights the complex interaction profile of corticosteroids with hepatic enzyme systems. While specific studies on this compound are limited, the established patterns of enzyme interaction within the corticosteroid class provide a framework for its expected effects.

Table of Enzyme and Protein Interactions for Corticosteroids

| Enzyme/Protein | Effect | Mechanism/Outcome | Source Compound(s) |

|---|---|---|---|